Bis(2-ethylhexyl) phosphite
Overview
Description
Bis(2-ethylhexyl) phosphite: is an organophosphorus compound with the molecular formula C16H35O3P . It is commonly used as a stabilizer in the production of polymers and as an antioxidant in various industrial applications. The compound is known for its ability to scavenge free radicals and prevent the degradation of materials, making it valuable in the manufacturing of plastics and other synthetic materials .
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) phosphite, also known as HDEHP or HDEHPA, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of this compound are the components of the systems where it is applied, such as metal surfaces in the case of lubricant and antiwear applications .
Mode of Action
The compound interacts with its targets by forming a protective layer on the surfaces, reducing friction and wear . In its role as a surfactant, it reduces surface tension, enhancing the spreading and wetting properties of liquids .
Biochemical Pathways
It’s known that the compound can facilitate the transport of chromium (iii) through activated composite membranes .
Result of Action
The primary result of this compound’s action is the reduction of friction and wear in mechanical systems, and the enhancement of liquid properties in its role as a surfactant . In the context of metal extraction, it aids in the separation and extraction of metals like rare earth elements and uranium .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect its viscosity and, consequently, its effectiveness as a lubricant . Furthermore, its stability could be affected by exposure to air and light, necessitating storage in a cool, dark environment .
Disclaimer: This information is based on the current understanding and usage of this compound in industrial applications. The compound may have different effects in biological systems, and caution is advised when handling and using the compound due to its potential for causing skin and eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-ethylhexanol. The reaction typically involves the following steps:
Addition of Phosphorus Trichloride: Phosphorus trichloride is added to a solution of 2-ethylhexanol in the presence of a catalyst.
Reaction Conditions: The mixture is heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The industrial production process may also include additional steps such as solvent extraction and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2-ethylhexyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and 2-ethylhexanol.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Substitution Reagents: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Bis(2-ethylhexyl) phosphate: Formed through oxidation.
Phosphorous acid and 2-ethylhexanol: Formed through hydrolysis.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) phosphite is used as a stabilizer in the production of polymers, preventing degradation and extending the lifespan of plastic materials. It is also used as an antioxidant in various chemical processes .
Biology and Medicine: The compound has been investigated for its potential use in drug delivery systems and as a component in biomedical materials. Its ability to scavenge free radicals makes it a candidate for reducing oxidative stress in biological systems .
Industry: In industrial applications, this compound is used as a corrosion inhibitor, lubricant additive, and metal extractant. It is involved in the solvent extraction of uranium salts and rare earth metals, making it valuable in the mining and metallurgical industries .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phosphate: An organophosphorus compound used as a plasticizer and metal extractant.
Di(2-ethylhexyl) phosphite: Similar in structure and used as a stabilizer in polymers.
Tris(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.
Uniqueness: Bis(2-ethylhexyl) phosphite is unique in its specific antioxidant properties and its ability to stabilize free radicals. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both industrial and scientific research .
Properties
IUPAC Name |
bis(2-ethylhexoxy)-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMKQJQJURXYLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO[P+](=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044927 | |
Record name | Bis(2-ethylhexyl) phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |
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Molecular Weight |
305.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Insoluble in water; [HSDB] | |
Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
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Boiling Point |
150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated) | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
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Density |
0.93 g/cu cm at 25 °C | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Vapor specific gravity: 10.6 | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000058 [mmHg], 0.000058 mm Hg at 25 °C | |
Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3945 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Mobile, colorless liquid | |
CAS No. |
3658-48-8 | |
Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
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Record name | Bis(2-ethylhexyl) phosphite | |
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Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |
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Record name | Bis(2-ethylhexyl) phosphonate | |
Source | EPA DSSTox | |
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Record name | Bis(2-ethylhexyl) phosphonate | |
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Record name | BIS(2-ETHYLHEXYL) PHOSPHITE | |
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Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Bis(2-ethylhexyl) phosphite used as a simulant for chemical warfare agents?
A1: this compound is structurally similar to VX, a potent nerve agent. [, ] This similarity allows researchers to study the behavior and reactions of the simulant in a safer environment, providing valuable insights into the potential decontamination and degradation pathways of actual chemical weapons.
Q2: What are the advantages of using ionic liquids to study this compound reactions?
A2: The papers highlight several advantages of using ionic liquids as solvents in these reactions: [, ]
Q3: How was this compound analyzed in these studies?
A3: The researchers employed a combination of analytical techniques to identify and quantify this compound and its reaction products. These included:
- LC/MS-TOF (Liquid Chromatography/Mass Spectrometry-Time of Flight): This method separates the components of the reaction mixture and then identifies them based on their mass-to-charge ratio. []
- GC/MS (Gas Chromatography/Mass Spectrometry): Similar to LC/MS, but uses a gas as the mobile phase, suitable for volatile compounds. []
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